An In-depth Technical Guide to N4-Methyl Sulfadoxine and its Parent Compound, Sulfadoxine
An In-depth Technical Guide to N4-Methyl Sulfadoxine and its Parent Compound, Sulfadoxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N4-Methyl Sulfadoxine, a significant related compound to the long-acting sulfonamide, Sulfadoxine. As direct information on N4-Methyl Sulfadoxine is limited, this document places it within the well-established context of its parent compound, offering insights into its chemical identity, potential synthesis, and analytical considerations. The established pharmacological profile of Sulfadoxine will serve as a foundational framework for understanding the potential properties and significance of its N4-methylated derivative.
Introduction to Sulfadoxine and the Significance of N4-Methyl Sulfadoxine
Sulfadoxine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is characterized by its prolonged half-life, which has made it a cornerstone in the treatment and prevention of malaria, particularly in combination with the dihydrofolate reductase inhibitor, pyrimethamine.[1][2] This combination therapy, known commercially as Fansidar, targets two distinct steps in the essential folate biosynthesis pathway of the Plasmodium parasite.[1][3]
N4-Methyl Sulfadoxine, as its name suggests, is a derivative of Sulfadoxine with a methyl group attached to the N4-nitrogen of the sulfanilamide moiety. It is often encountered as an impurity or a metabolite of Sulfadoxine.[4] In the context of pharmaceutical development and quality control, the identification and quantification of such related compounds are of paramount importance to ensure the safety and efficacy of the final drug product. Understanding the chemical and biological properties of N4-Methyl Sulfadoxine is therefore crucial for researchers and professionals working with Sulfadoxine.
Chemical Identifiers
A precise understanding of a compound begins with its unique identifiers. The following table summarizes the key chemical identifiers for both Sulfadoxine and N4-Methyl Sulfadoxine.
| Identifier | Sulfadoxine | N4-Methyl Sulfadoxine |
| CAS Number | 2447-57-6[5][6] | 1346603-39-1[4][5] |
| Chemical Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[6][7] | N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[4][5] |
| Molecular Formula | C12H14N4O4S[5][6] | C13H16N4O4S[4][5] |
| Molecular Weight | 310.33 g/mol [6] | 324.36 g/mol [4] |
| IUPAC Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[6] | N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[4] |
| InChI Key | PJSFRIWCGOHTNF-UHFFFAOYSA-N[7] | OTCLFKJHHXFXLY-UHFFFAOYSA-N[4] |
| SMILES | COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N[] | O=S(C1=CC=C(NC)C=C1)(NC2=NC=NC(OC)=C2OC)=O[5] |
| Synonyms | Sulphadoxine, Sulforthomidine, Fanasil[7] | N4-MethylSulfadoxine, Sulfadoxine impurity 6[4] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Sulfadoxine:
-
Appearance: A white or yellowish-white crystalline powder.
-
Solubility: Practically insoluble in water, soluble in acetone and dilute mineral acids.[]
-
Melting Point: 190-194 °C.[]
N4-Methyl Sulfadoxine: Specific experimental data for the physicochemical properties of N4-Methyl Sulfadoxine are not readily available in the public domain. However, based on its chemical structure, we can infer the following:
-
The addition of a methyl group to the N4-amino group is expected to slightly increase its lipophilicity (logP) compared to Sulfadoxine. This could potentially influence its membrane permeability and plasma protein binding.
-
The basicity of the N4-nitrogen is altered, which may affect its ionization state at physiological pH and, consequently, its solubility and interaction with biological targets.
Synthesis
Synthesis of Sulfadoxine
The synthesis of Sulfadoxine is a multi-step process that has been well-documented in the chemical literature. A common synthetic route involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by the hydrolysis of the acetyl group.[9]
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for Sulfadoxine.
Proposed Synthesis of N4-Methyl Sulfadoxine
A plausible synthetic route to N4-Methyl Sulfadoxine would involve the direct methylation of the N4-amino group of a suitable Sulfadoxine precursor or Sulfadoxine itself. However, direct methylation of the sulfonamide can be challenging due to the presence of other nucleophilic sites. A more controlled approach would involve the synthesis of N-methyl-4-aminobenzenesulfonamide followed by condensation with 4-chloro-5,6-dimethoxypyrimidine.
The following diagram illustrates a conceptual synthetic pathway:
Caption: Proposed synthetic pathway for N4-Methyl Sulfadoxine.
Mechanism of Action
The mechanism of action of Sulfadoxine is well-elucidated and serves as a classic example of antimetabolite activity.[3][6][10]
Sulfonamides, including Sulfadoxine, are structural analogs of para-aminobenzoic acid (PABA).[6][10] In many microorganisms, including the malaria parasite Plasmodium falciparum, PABA is an essential precursor for the synthesis of folic acid. Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][10]
Sulfadoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroate, a key intermediate in the folate synthesis pathway.[3][10][11] By blocking this step, Sulfadoxine effectively halts the production of folic acid, leading to the cessation of DNA synthesis and cell replication, and ultimately, the death of the parasite.[10]
The synergistic partner of Sulfadoxine, pyrimethamine, inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[1][3][11] The dual blockade of the folate pathway significantly enhances the antimalarial efficacy and reduces the likelihood of the development of drug resistance.
The N4-methyl group in N4-Methyl Sulfadoxine is not expected to fundamentally alter this mechanism of action. However, the modification could influence the binding affinity of the molecule for the DHPS enzyme, potentially leading to a change in its inhibitory potency. Further enzymatic assays would be required to quantify this effect.
Caption: Inhibition of the folate biosynthesis pathway by Sulfadoxine and Pyrimethamine.
Analytical Methodology: Quantification by HPLC
The accurate quantification of Sulfadoxine and its related compounds, such as N4-Methyl Sulfadoxine and the major metabolite N4-Acetyl Sulfadoxine, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[12][13] High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.
Experimental Protocol: HPLC-UV for the Determination of Sulfadoxine and Related Compounds in Plasma
This protocol is adapted from established methods for the analysis of Sulfadoxine and its metabolites.[12][13][14]
Objective: To develop and validate a simple, rapid, and sensitive reversed-phase HPLC method for the simultaneous determination of Sulfadoxine, N4-Methyl Sulfadoxine, and N4-Acetyl Sulfadoxine in human plasma.
Materials and Reagents:
-
Reference standards for Sulfadoxine, N4-Methyl Sulfadoxine, and N4-Acetyl Sulfadoxine.
-
Internal Standard (IS), e.g., a structurally similar sulfonamide not present in the sample.
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid for pH adjustment.
-
Human plasma.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions (1 mg/mL) of Sulfadoxine, N4-Methyl Sulfadoxine, N4-Acetyl Sulfadoxine, and the IS in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 - 50 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% formic acid) may be optimal. For example, a starting gradient of 20% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[12]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the HPLC-based quantification of Sulfadoxine and related compounds in plasma.
Applications in Research and Drug Development
The study of N4-Methyl Sulfadoxine is primarily relevant in the following areas:
-
Impurity Profiling: As a potential impurity in the synthesis of Sulfadoxine, regulatory agencies require its identification, quantification, and control within specified limits to ensure the quality and safety of the drug product.[2]
-
Metabolism Studies: N4-methylation is a known metabolic pathway for some drugs containing an aromatic amino group. Investigating whether N4-Methyl Sulfadoxine is a human metabolite of Sulfadoxine is important for understanding the overall disposition and potential for drug-drug interactions.
-
Pharmacological Activity: While often considered an impurity, N4-Methyl Sulfadoxine may possess its own pharmacological activity, either similar to or distinct from Sulfadoxine. Further research could explore its antimalarial potency and potential for off-target effects.
-
Reference Standard: A well-characterized standard of N4-Methyl Sulfadoxine is essential for the development and validation of analytical methods used in quality control and bioanalytical studies.[5]
Conclusion
N4-Methyl Sulfadoxine, while not a therapeutic agent in its own right, holds significant importance as a related compound to the widely used antimalarial drug, Sulfadoxine. This guide has provided a comprehensive overview of its chemical identity, proposed synthesis, and analytical considerations, all within the established scientific framework of its parent compound. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of such related compounds is indispensable for ensuring the quality, safety, and efficacy of life-saving medications. Further investigation into the biological activity and metabolic fate of N4-Methyl Sulfadoxine will continue to be an area of interest in the ongoing efforts to combat malaria and other infectious diseases.
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